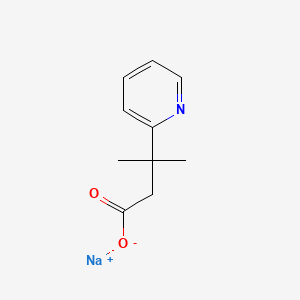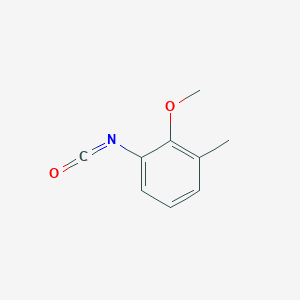
(2S)-oct-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-oct-5-en-2-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol with a double bond located at the fifth carbon atom and a hydroxyl group at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-oct-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This can be done using chiral catalysts or enzymes to ensure the desired stereochemistry. For example, the reduction of oct-5-en-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry on a large scale. The use of engineered microorganisms or enzymes can provide an efficient and environmentally friendly route to produce this compound. Additionally, continuous flow reactors and other advanced technologies can be employed to optimize the production process and increase yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-oct-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form (2S)-octan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Oct-5-en-2-one or oct-5-en-2-al.
Reduction: (2S)-octan-2-ol.
Substitution: 2-chlorooct-5-ene or 2-bromooct-5-ene.
Aplicaciones Científicas De Investigación
(2S)-oct-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-oct-5-en-2-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate, where the hydroxyl group and double bond play crucial roles in binding and catalysis. The stereochemistry of the compound ensures that it fits precisely into the active site of enzymes, facilitating specific reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-oct-5-en-2-ol: The enantiomer of (2S)-oct-5-en-2-ol with similar chemical properties but different biological activities.
Oct-5-en-2-one: The ketone form of this compound, which lacks the hydroxyl group.
(2S)-octan-2-ol: The saturated analog of this compound, where the double bond is reduced.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in a stereospecific manner, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(E,2S)-oct-5-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1 |
Clave InChI |
LZHHQGKEJNRBAZ-ZJELKQJVSA-N |
SMILES isomérico |
CC/C=C/CC[C@H](C)O |
SMILES canónico |
CCC=CCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)



![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)






